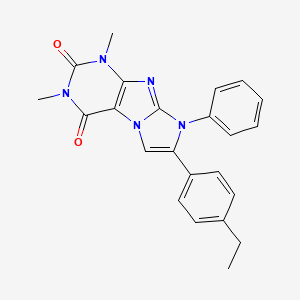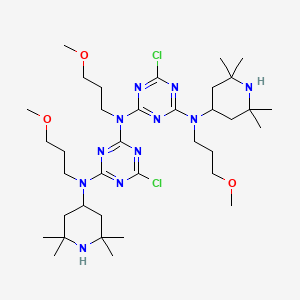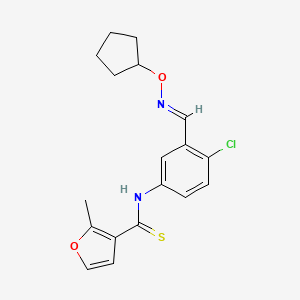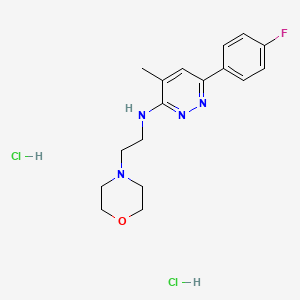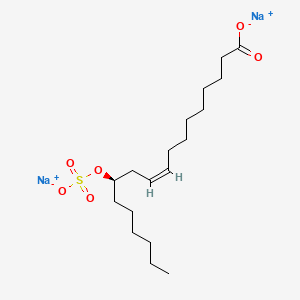
Sodium hydrogen (R)-12-(sulphooxy)oleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium hydrogen ®-12-(sulphooxy)oleate is a surfactant derived from oleic acid. It is an anionic surfactant, meaning it carries a negative charge when dissolved in water. This compound is known for its ability to reduce surface tension, making it useful in various industrial applications, particularly in the oil and gas industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium hydrogen ®-12-(sulphooxy)oleate typically involves the sulfonation of oleic acid followed by neutralization with sodium hydroxide. The reaction conditions include:
Sulfonation: Oleic acid is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfo group.
Neutralization: The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In industrial settings, the production of sodium hydrogen ®-12-(sulphooxy)oleate is carried out in large reactors where precise control of temperature and pH is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency.
Types of Reactions:
Oxidation: Sodium hydrogen ®-12-(sulphooxy)oleate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: This compound is less prone to reduction due to the stability of the sulfo group.
Substitution: It can participate in nucleophilic substitution reactions where the sulfo group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as sodium methoxide or other strong bases can facilitate substitution reactions.
Major Products:
Oxidation: The major products of oxidation are typically sulfonic acids or their derivatives.
Substitution: Depending on the nucleophile, the products can vary widely, including esters or other substituted oleates.
Wissenschaftliche Forschungsanwendungen
Sodium hydrogen ®-12-(sulphooxy)oleate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: In biological research, it is employed to study membrane dynamics and protein interactions due to its surfactant properties.
Industry: In the oil and gas industry, it is used to reduce the interfacial tension between oil and water, enhancing oil recovery processes.
Wirkmechanismus
The primary mechanism of action of sodium hydrogen ®-12-(sulphooxy)oleate is its ability to reduce surface and interfacial tension. This is achieved through the alignment of its hydrophobic and hydrophilic regions at the interface, thereby reducing the energy required to maintain the interface. The molecular targets include various hydrophobic and hydrophilic surfaces, and the pathways involved are primarily related to the reduction of surface tension and stabilization of emulsions.
Vergleich Mit ähnlichen Verbindungen
Sodium Oleate: Similar in structure but lacks the sulfo group, making it less effective in reducing surface tension.
Sodium Dodecyl Sulfate: Another anionic surfactant with a similar sulfo group but a different hydrophobic tail, leading to different solubility and surfactant properties.
Uniqueness: Sodium hydrogen ®-12-(sulphooxy)oleate is unique due to its specific combination of a long hydrophobic tail and a sulfo group, which provides it with superior surface tension reduction capabilities compared to other similar compounds.
Eigenschaften
CAS-Nummer |
8043-44-5 |
|---|---|
Molekularformel |
C18H32Na2O6S |
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
disodium;(Z,12R)-12-sulfonatooxyoctadec-9-enoate |
InChI |
InChI=1S/C18H34O6S.2Na/c1-2-3-4-11-14-17(24-25(21,22)23)15-12-9-7-5-6-8-10-13-16-18(19)20;;/h9,12,17H,2-8,10-11,13-16H2,1H3,(H,19,20)(H,21,22,23);;/q;2*+1/p-2/b12-9-;;/t17-;;/m1../s1 |
InChI-Schlüssel |
CEYMAQXEHXAQEP-GKKIQAINSA-L |
Isomerische SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |
Verwandte CAS-Nummern |
29704-46-9 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



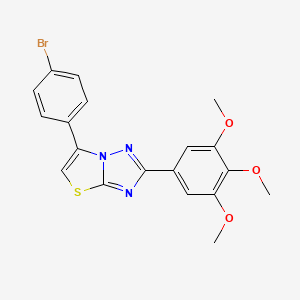
![4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(2-pyridinylmethyl)-, 1,1-dioxide](/img/structure/B12751027.png)





